2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a precursor compound, such as 2-(3-amino-1H-pyrazol-5-yl)acetic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction yields the desired nitro-substituted pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-(trifluoromethyl)aniline: A related compound with similar substituents but different core structure.
4-nitro-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl and nitro group on a phenol ring.
Uniqueness
2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is unique due to its pyrazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)5-3(12(15)16)1-11(10-5)2-4(13)14/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTHOQEVELMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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